

Spectroscopic Profile of 3-Methylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylbenzylamine

Cat. No.: B090883

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylbenzylamine** (CAS No: 100-81-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Chemical Structure and Properties

3-Methylbenzylamine is an organic compound with the chemical formula $C_8H_{11}N$. Its structure consists of a benzylamine core with a methyl group substituted at the meta-position of the benzene ring.

Property	Value
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol
CAS Number	100-81-2
Appearance	Colorless liquid
Boiling Point	202-205 °C
Density	0.966 g/mL at 25 °C
SMILES	Cc1ccccc(CN)c1

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for **3-Methylbenzylamine**, presented in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz.[[1](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.18 - 7.01	m	4H	Aromatic protons (H-2, H-4, H-5, H-6)
3.76	s	2H	Methylene protons (-CH ₂ -)
2.32	s	3H	Methyl protons (-CH ₃)
1.39	s	2H	Amine protons (-NH ₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The data presented below was acquired in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Assignment
143.6	Aromatic C (C-1)
137.9	Aromatic C (C-3)
128.3	Aromatic CH
127.8	Aromatic CH
127.1	Aromatic CH
124.2	Aromatic CH
46.4	Methylene C (- CH_2 -)
21.4	Methyl C (- CH_3)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The following table lists the significant absorption bands for **3-Methylbenzylamine**.

Wavenumber (cm^{-1})	Intensity	Assignment
3360 - 3280	Medium, broad	N-H stretching (primary amine)
3030	Medium	Aromatic C-H stretching
2920, 2850	Medium	Aliphatic C-H stretching
1605, 1590, 1490	Medium to strong	Aromatic C=C stretching
1465	Medium	CH_2 bending
880 - 770	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained using Electron Ionization (EI).[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
121	36.4	[M] ⁺ (Molecular ion)
120	88.0	[M-H] ⁺
106	57.6	[M-NH ₂] ⁺
104	100.0	[M-NH ₃] ⁺
91	42.9	[C ₇ H ₇] ⁺ (Tropylium ion)
77	29.8	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **3-Methylbenzylamine** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

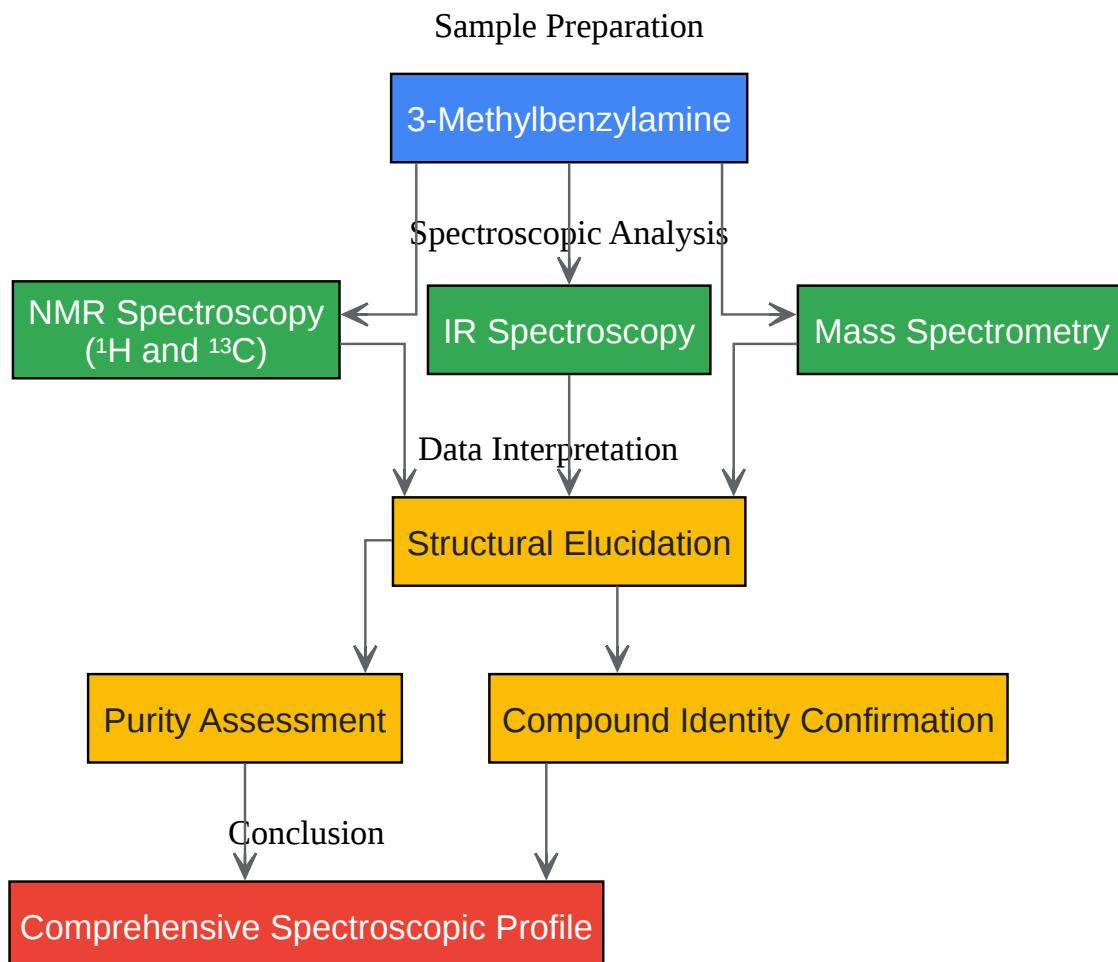
- Sample Preparation: A thin film of neat **3-Methylbenzylamine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **3-Methylbenzylamine** is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum showing relative intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-Methylbenzylamine**.



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Caption: Workflow of Spectroscopic Analysis for **3-Methylbenzylamine**.

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References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

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